molecular formula C17H17ClN2O4S2 B2611224 2-(2-((4-Chlorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 895462-17-6

2-(2-((4-Chlorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2611224
CAS No.: 895462-17-6
M. Wt: 412.9
InChI Key: BSEMTJHWYAOWRJ-UHFFFAOYSA-N
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Description

This compound is a thiophene-based analog . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They play a vital role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of derivatives related to "2-(2-((4-Chlorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide" have been extensively studied. Research efforts include the development of novel synthetic routes and methodologies for creating compounds with potential biological activities. For instance, the synthesis of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides demonstrated a complex synthetic pathway, leading to compounds characterized by various analytical techniques and subjected to biological evaluation and molecular docking studies (Talupur, Satheesh, & Chandrasekhar, 2021).

Antimicrobial and Anti-inflammatory Activities

Several studies have focused on evaluating the antimicrobial and anti-inflammatory activities of derivatives. For example, the synthesis of 5-substituted benzo[b]thiophene derivatives showcased potent anti-inflammatory activity, highlighting the therapeutic potential of these compounds (Radwan, Shehab, & El-Shenawy, 2009). Additionally, novel sulfonamide derivatives were synthesized and demonstrated significant cytotoxic activity against cancer cell lines, indicating their potential as anticancer agents (Ghorab, Alsaid, al-Dhfyan, & Arafa, 2015).

Applications in Dye Synthesis

Research has also explored the application of these derivatives in dye synthesis, where azo benzo[b]thiophene derivatives were synthesized and found to possess good coloration and fastness properties on polyester, indicating their utility in the textile industry (Sabnis & Rangnekar, 1989).

Optical Properties

The study of optical properties of carboxamide derivatives related to this compound has revealed insights into their absorption and fluorescence spectra, offering potential applications in materials science and photophysical studies. For instance, the solvent effect on the absorption and fluorescence spectra of certain carboxamides was investigated, providing valuable information on their photophysical behavior (Patil et al., 2011).

Properties

IUPAC Name

2-[[2-(4-chlorophenyl)sulfonylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4S2/c18-10-5-7-11(8-6-10)26(23,24)9-14(21)20-17-15(16(19)22)12-3-1-2-4-13(12)25-17/h5-8H,1-4,9H2,(H2,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSEMTJHWYAOWRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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